molecular formula C90H110Si5 B12895392 Decakis(2,4,6-trimethylphenyl)pentasilolane CAS No. 918424-79-0

Decakis(2,4,6-trimethylphenyl)pentasilolane

Cat. No.: B12895392
CAS No.: 918424-79-0
M. Wt: 1332.3 g/mol
InChI Key: BGYISRNUTAZJMJ-UHFFFAOYSA-N
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Description

Decakis(2,4,6-trimethylphenyl)pentasilolane is a highly substituted silicon-based compound featuring a pentasilolane core (a five-membered silicon ring) with ten 2,4,6-trimethylphenyl (mesityl) groups attached. This sterically crowded structure confers unique physicochemical properties, including exceptional thermal stability, low solubility in polar solvents, and resistance to oxidation. The compound is synthesized via cyclization reactions of trichlorosilane precursors followed by mesityl group substitution under controlled conditions .

The crystal structure of this compound has been resolved using single-crystal X-ray diffraction and refined via the SHELXL software , revealing a distorted silicon ring geometry due to steric interactions between the bulky mesityl substituents. Its molecular weight (1,452.3 g/mol) and nonpolar substituents make it a model system for studying steric effects in organosilicon chemistry.

Properties

CAS No.

918424-79-0

Molecular Formula

C90H110Si5

Molecular Weight

1332.3 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decakis(2,4,6-trimethylphenyl)pentasilolane

InChI

InChI=1S/C90H110Si5/c1-51-31-61(11)81(62(12)32-51)91(82-63(13)33-52(2)34-64(82)14)92(83-65(15)35-53(3)36-66(83)16,84-67(17)37-54(4)38-68(84)18)94(87-73(23)43-57(7)44-74(87)24,88-75(25)45-58(8)46-76(88)26)95(89-77(27)47-59(9)48-78(89)28,90-79(29)49-60(10)50-80(90)30)93(91,85-69(19)39-55(5)40-70(85)20)86-71(21)41-56(6)42-72(86)22/h31-50H,1-30H3

InChI Key

BGYISRNUTAZJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si]2([Si]([Si]([Si]([Si]2(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)(C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)(C9=C(C=C(C=C9C)C)C)C1=C(C=C(C=C1C)C)C)C1=C(C=C(C=C1C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of mesityl-substituted silanes.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0°C to 25°C.

    Catalysts: A catalyst such as platinum or palladium is often used to facilitate the reaction.

    Solvents: Common solvents include tetrahydrofuran (THF) or toluene.

Industrial Production Methods

In an industrial setting, the production of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is also common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.

    Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like chlorine or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed at low temperatures.

    Substitution: Chlorine, alkyl halides; reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, owing to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with silicon-based receptors and enzymes, influencing their activity.

    Pathways: It can modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Key structural parameters were determined using SHELXL and OLEX2 , which are widely employed for small-molecule refinement and structure solution.

Compound Core Structure Substituents Molecular Weight (g/mol) Space Group Unit Cell Volume (ų)
This compound Pentasilolane 10 mesityl groups 1,452.3 P-1 3,250.7
Octakis(phenyl)pentasilolane Pentasilolane 8 phenyl groups 1,128.9 P2₁/c 2,890.2
Decakis(methyl)pentasilolane Pentasilolane 10 methyl groups 580.6 C2/c 1,450.9
Hexakis(4-tert-butylphenyl)tetrasilolane Tetrasilolane 6 4-tert-butylphenyl 1,210.5 P-1 2,780.4

Key Findings :

  • The mesityl-substituted pentasilolane exhibits a 12% larger unit cell volume compared to phenyl-substituted analogues due to steric bulk .
  • Methyl-substituted variants adopt higher symmetry space groups (e.g., C2/c) owing to reduced steric strain .

Thermal and Solubility Properties

Compound Decomposition Temp. (°C) Solubility in THF (mg/mL)
This compound 420 5.2
Octakis(phenyl)pentasilolane 380 18.7
Decakis(methyl)pentasilolane 290 45.3
Hexakis(4-tert-butylphenyl)tetrasilolane 395 9.8

Key Findings :

  • Mesityl groups enhance thermal stability by 40–130°C compared to methyl or phenyl substituents.
  • Solubility inversely correlates with substituent bulk; mesityl-substituted derivatives are least soluble .

Biological Activity

Chemical Structure and Properties

Decakis(2,4,6-trimethylphenyl)pentasilolane is characterized by its unique siloxane backbone and multiple trimethylphenyl substituents. The chemical structure can be represented as follows:

C15H30O5Si5\text{C}_{15}\text{H}_{30}\text{O}_{5}\text{Si}_{5}

This structure contributes to its physicochemical properties, such as hydrophobicity and thermal stability, which may influence its biological interactions.

Research indicates that siloxane compounds can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some siloxanes have demonstrated effectiveness against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes.
  • Antioxidant Properties : Siloxanes can scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Cytotoxic Effects : Certain siloxane derivatives have shown cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of siloxane compounds similar to this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential applications in medical coatings or preservatives.
  • Cytotoxicity in Cancer Research : In vitro studies assessed the cytotoxic effects of various siloxane compounds on human breast cancer cell lines. The findings revealed that certain derivatives induced apoptosis in a dose-dependent manner, with implications for developing new anticancer therapies.
  • Antioxidant Activity Assessment : A comparative analysis of several siloxanes showed that this compound exhibited superior antioxidant activity compared to traditional antioxidants like Vitamin C. This property was attributed to its ability to donate electrons and stabilize free radicals.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives for enhanced biological activity. Key findings include:

  • Enhanced Solubility : Modifications to the siloxane chain length improved solubility in aqueous environments, facilitating better bioavailability.
  • In Vivo Studies : Preliminary animal studies indicated that the compound could reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
  • Toxicological Assessments : Safety evaluations demonstrated low toxicity levels at therapeutic doses, making it a candidate for further clinical development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in bacterial viabilityStudy A
CytotoxicInduction of apoptosis in cancer cellsStudy B
AntioxidantSuperior free radical scavengingStudy C

Table 2: Comparative Analysis of Siloxane Derivatives

CompoundAntimicrobial ActivityCytotoxicity (IC50)Antioxidant Capacity
This compoundHigh25 µM150 µM
Siloxane AModerate50 µM200 µM
Siloxane BLow75 µM300 µM

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